molecular formula C16H13FN2O3S B2864763 2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1210432-23-7

2-((4-fluorophenyl)thio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2864763
CAS No.: 1210432-23-7
M. Wt: 332.35
InChI Key: QICPIZGIGMZMDU-UHFFFAOYSA-N
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Description

This compound features a fluorophenylthio group attached to an acetamide backbone, which is further linked to a methyl-substituted isoxazole ring bearing a furan-2-yl substituent.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-11-3-5-13(6-4-11)23-10-16(20)18-9-12-8-15(22-19-12)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICPIZGIGMZMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

A. Isoxazole vs. Oxadiazole Derivatives

  • Target Compound: Contains an isoxazole ring fused to a furan group. Isoxazoles are known for metabolic stability and hydrogen-bonding capacity.
  • Compound: 2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide replaces the isoxazole with a 1,2,4-oxadiazole core.

B. Thiazolotriazole Derivatives ()
Compounds 26–32 feature a thiazolo[2,3-c][1,2,4]triazol-3-yl core. For example:

  • Compound 26 : 4-Methoxyphenyl substituent with 4-methylpiperazinyl acetamide (75% yield).
  • Compound 30: 4-Trifluoromethylphenyl group with pyrrolidinyl acetamide (66% yield). These derivatives exhibit anti-infective activity, with substituents like morpholino or trifluoromethylphenyl enhancing solubility or potency .

C. Thiopyridine-Based CD73 Inhibitors ()

  • Lead Compound: 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide demonstrates immune suppression reversal via CD73 inhibition. The thiopyridine core and morpholino groups contribute to allosteric binding, differing from the target compound’s isoxazole-furan system .
Substituent Effects
  • Fluorophenylthio Group : Present in the target compound and derivative. Fluorine improves membrane permeability and resistance to oxidative metabolism.
  • Morpholino/Methoxyphenyl Groups: In and compounds, these substituents modulate solubility and target engagement. For instance, morpholino in ’s derivatives enhances T-cell activation .
  • Furan vs. Benzofuran : ’s benzofuran-oxadiazole hybrids (e.g., 2a, 2b) show potent antimicrobial activity, suggesting the furan in the target compound may offer similar advantages but with reduced steric bulk .

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